Rubazoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Rubazoic acid can be synthesized through various methods, including the diazotization of 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one. This process involves the use of nitrous acid as a diazotizing agent, followed by coupling with suitable reagents . The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure consistency and quality.

Chemical Reactions Analysis

Rubazoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can convert this compound into its reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include nitrous acid for diazotization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rubazoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rubazoic acid involves its ability to form strong intramolecular hydrogen bonds, which stabilize its structure and enhance its reactivity. The compound’s enolic 1,5-diketone structure allows it to participate in various chemical reactions, including proton transfer and chelation with metal ions . These interactions are crucial for its applications in different fields.

Comparison with Similar Compounds

Rubazoic acid can be compared with other similar compounds, such as:

Pyrazolone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Enolic 1,5-diketones: These compounds also exhibit strong intramolecular hydrogen bonding and are used in similar applications.

This compound stands out due to its unique combination of properties, including its ability to form stable metal chelates and its reactivity in various chemical reactions .

Biological Activity

Rubazoic acid, a compound derived from the reaction of 4-amino-1-sulphophenyl-3-methyl-2-pyrazolin-5-one, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and various studies that highlight the compound's efficacy in antimicrobial, antioxidant, and anticancer applications.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving diazotization and subsequent reactions with phenolic compounds. The synthesis involves controlling reaction conditions to prevent unwanted byproducts. A key study demonstrated that maintaining low temperatures during diazotization is crucial to minimize the formation of this compound due to the oxidizing action of nitrous acid formed in situ .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. A study reported that derivatives of this compound showed pronounced activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antibacterial potential:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound Derivative 1 | Staphylococcus aureus | 6.3 |

| This compound Derivative 2 | Escherichia coli | 50 |

These findings suggest that modifications to the this compound structure can enhance its antimicrobial efficacy significantly .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are crucial for neutralizing free radicals in biological systems. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results showed that this compound effectively scavenged free radicals, demonstrating its potential as a natural antioxidant agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer effects against several cancer cell lines, including breast cancer. The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value indicative of its potency:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Breast Cancer Cell Line | 25 |

Additionally, in vivo studies indicated that this compound could inhibit tumor growth in animal models, further supporting its potential as an anticancer therapeutic agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that a fluorinated derivative of this compound had an MIC of 6.3 µg/mL against Staphylococcus aureus, significantly outperforming the parent compound .

- Cytotoxicity Studies : Research on the cytotoxic effects of this compound derivatives against Artemia salina larvae demonstrated promising results, with several compounds showing lower LC50 values than the reference compound .

- Kinetic Studies : Kinetic studies on the formation of this compound provided insights into optimal synthesis conditions and highlighted its stability under various chemical environments .

Properties

CAS No. |

62094-95-5 |

|---|---|

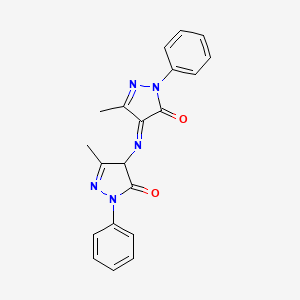

Molecular Formula |

C20H17N5O2 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |

InChI Key |

RDYJVCSNESZYOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.